molecular formula C20H23N3O4 B12019365 4-Ethoxy-N-(2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 769146-97-6

4-Ethoxy-N-(2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B12019365
CAS No.: 769146-97-6
M. Wt: 369.4 g/mol
InChI Key: GULZPACZRCULEE-LPYMAVHISA-N
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Description

4-Ethoxy-N-(2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is a synthetic organic compound characterized by its unique structure, which includes ethoxy groups and a benzylidene hydrazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N-(2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the condensation of 4-ethoxybenzaldehyde with hydrazine derivatives, followed by acylation with benzoyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-(2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

4-Ethoxy-N-(2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-(2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-N-(2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)benzamide
  • 4-Ethoxy-N-(2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)ethyl)benzamide
  • 4-Ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide

Uniqueness

4-Ethoxy-N-(2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific ethoxybenzylidene hydrazine structure, which imparts distinct chemical and biological properties

Properties

CAS No.

769146-97-6

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

4-ethoxy-N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C20H23N3O4/c1-3-26-17-9-5-15(6-10-17)13-22-23-19(24)14-21-20(25)16-7-11-18(12-8-16)27-4-2/h5-13H,3-4,14H2,1-2H3,(H,21,25)(H,23,24)/b22-13+

InChI Key

GULZPACZRCULEE-LPYMAVHISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

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